molecular formula C8H9BrClF2N B6182851 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 2613383-36-9

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B6182851
CAS No.: 2613383-36-9
M. Wt: 272.52 g/mol
InChI Key: VFGVIBLDMIRBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is an organic compound that features a bromophenyl group, two fluorine atoms, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and difluoroethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethanone derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
  • 2-(3-fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
  • 2-(3-iodophenyl)-2,2-difluoroethan-1-amine hydrochloride

Uniqueness

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves the reaction of 3-bromophenylacetonitrile with difluoroacetic acid followed by reduction of the resulting intermediate with lithium aluminum hydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-bromophenylacetonitrile", "difluoroacetic acid", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromophenylacetonitrile is reacted with difluoroacetic acid in the presence of a suitable solvent and a catalyst to form the intermediate 2-(3-bromophenyl)-2,2-difluoroacetonitrile.", "Step 2: The intermediate is then reduced with lithium aluminum hydride in anhydrous ether to form the corresponding amine, 2-(3-bromophenyl)-2,2-difluoroethan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt, 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride." ] }

CAS No.

2613383-36-9

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H

InChI Key

VFGVIBLDMIRBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.